[(3-Methoxyphenyl)amino]thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Contemporary Chemical Research
Thiourea, with its core structure of a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups, serves as a foundation for a vast array of derivatives. mdpi.com These derivatives are integral to numerous chemical applications, including their use as intermediates in the synthesis of heterocyclic compounds, as ligands in coordination chemistry, and as catalysts in various organic reactions. mdpi.comwikipedia.org The ability of the thiourea moiety to form stable hydrogen bonds and coordinate with metal ions contributes to its broad utility. tandfonline.comksu.edu.tr In recent years, research has increasingly focused on the synthesis and characterization of thiourea derivatives with diverse substituents, aiming to tailor their properties for specific applications, ranging from medicinal chemistry to materials science. mdpi.comtandfonline.com
Rationale for Focused Research on Substituted Phenylthioureas
Among the various classes of thiourea derivatives, substituted phenylthioureas have emerged as a particularly promising area of investigation. The presence of a phenyl ring allows for a wide range of modifications through the introduction of different functional groups at various positions on the ring. nih.gov These substitutions can significantly influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby modulating its chemical reactivity and biological activity. tandfonline.com Research into substituted phenylthioureas is driven by their potential applications as antimicrobial, anticancer, and antiviral agents. mdpi.comtandfonline.com The ability to systematically alter the substituents on the phenyl ring provides a powerful tool for structure-activity relationship (SAR) studies, enabling the rational design of compounds with optimized properties. tandfonline.com
Specific Academic Significance of [(3-Methoxyphenyl)amino]thiourea
This compound, also known as 1-(3-methoxyphenyl)thiourea, is a specific substituted phenylthiourea (B91264) that has attracted academic interest due to its unique structural and electronic characteristics. The methoxy (B1213986) group at the meta-position of the phenyl ring introduces an electron-donating group, which can influence the molecule's reactivity and its potential as a ligand. The synthesis of this compound is a key step towards creating a variety of heterocyclic compounds. mdpi.com The study of its crystal structure and intermolecular interactions provides valuable insights into the fundamental principles of molecular recognition and self-assembly. researchgate.net
Overview of Research Objectives and Scope of Academic Investigation
The primary objectives of research into this compound encompass its synthesis, comprehensive characterization, and the exploration of its potential applications. Key areas of investigation include:
Synthesis and Optimization: Developing efficient and high-yield synthetic routes to this compound and its derivatives. researchgate.net
Structural Analysis: Elucidating the precise three-dimensional structure of the molecule through techniques such as single-crystal X-ray diffraction. researchgate.net This provides crucial information on bond lengths, bond angles, and intermolecular interactions.
Spectroscopic Characterization: Utilizing various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR, to confirm the structure and purity of the synthesized compound. mdpi.com
Exploration of Chemical Reactivity: Investigating the reactivity of this compound in various chemical transformations to synthesize new and potentially useful compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(3-methoxyanilino)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) |
InChI Key |
ZYVOLIRRGOVEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for [(3-Methoxyphenyl)amino]thiourea
The synthesis of this compound, a monosubstituted thiourea (B124793), is primarily achieved through well-established reactions common for this class of compounds. The most prevalent method involves the reaction of an amine with a thiocarbonyl source. Specifically for this target molecule, the synthesis would typically start from 3-methoxyaniline or its corresponding isothiocyanate.
One common pathway is the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with ammonia (B1221849). Another key route is the reaction of 3-methoxyaniline with a thiocyanating agent. A versatile, one-pot multicomponent reaction involves the use of isocyanides, amines, and elemental sulfur to produce thiourea derivatives. nih.govresearchgate.net For instance, a general synthesis can be achieved by reacting 3-methoxyphenyl isothiocyanate with an amine in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. nih.govnih.gov
Reaction Mechanisms and Pathways for Thiourea Formation
The formation of thioureas generally proceeds through a nucleophilic addition mechanism. nih.gov In the context of synthesizing this compound from 3-methoxyphenyl isothiocyanate and ammonia, the reaction is initiated by the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.govresearchgate.net This addition results in the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product.
Alternative pathways include:
From Carbon Disulfide : The reaction of an amine with carbon disulfide forms a dithiocarbamate (B8719985) salt intermediate. This salt can then be treated to eliminate a molecule of hydrogen sulfide (B99878) or react with another amine to yield the thiourea. nih.govresearchgate.net
From Urea (B33335) and Lawesson's Reagent : A thionation reaction where the oxygen of the carbonyl group in the corresponding urea, [(3-Methoxyphenyl)amino]urea, is replaced by sulfur using a thionating agent like Lawesson's reagent. This involves a nucleophilic substitution mechanism. bibliotekanauki.plresearchgate.net
Optimization of Reaction Conditions and Efficiency Enhancement Strategies
The efficiency of thiourea synthesis can be significantly influenced by reaction conditions such as temperature, reaction time, solvent, and the nature of reactants and catalysts. Research into general thiourea synthesis has identified several parameters that can be optimized to enhance yield and purity. researchgate.netbibliotekanauki.pl
Continuous-flow chemistry offers a powerful method for optimization. For example, in a continuous-flow synthesis of thioureas, parameters like residence time and temperature were systematically varied. Increasing residence time from 33 seconds to 6.5 minutes led to a near-quantitative conversion, while a temperature of 80°C was found to be optimal, as higher temperatures led to side product formation. nih.gov Microwave and ultrasound irradiation have also been recognized as effective non-conventional energy sources to accelerate reaction rates and improve yields in thiourea synthesis. nih.govderpharmachemica.com
| Parameter | Condition | Outcome | Reference |
| Temperature | 80 °C | Optimal for high conversion without side products in continuous flow. | nih.gov |
| Reaction Time | 3.5 hours | Found to be optimal for synthesis using urea and Lawesson's reagent. | bibliotekanauki.plresearchgate.net |
| Solvent | Acetonitrile / Water | Effective solvents for reactions involving isothiocyanates. | nih.govresearchgate.netnih.gov |
| Catalyst/Base | DBU / PMDTA | Used to facilitate reactions, particularly in multicomponent syntheses. | nih.govresearchgate.net |
| Energy Source | Microwave / Ultrasound | Enhances reaction rates and leads to cleaner transformations. | nih.govderpharmachemica.com |
Derivatization Strategies for Analogues of this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues. Derivatization can be achieved by modifying the substituent at the nitrogen atoms or by functionalizing the aromatic ring.
Synthesis of N-Substituted and N,N'-Disubstituted Derivatives
The synthesis of N,N'-disubstituted thiourea derivatives is straightforward and typically involves the reaction of an isothiocyanate with a primary or secondary amine. nih.gov To generate analogues of this compound, one could react 3-methoxyphenyl isothiocyanate with a diverse range of amines. This simple and high-yielding reaction allows for the introduction of various aliphatic, aromatic, or heterocyclic moieties. nih.gov
For example, reacting 3-methoxyphenyl isothiocyanate with amines such as piperazine (B1678402) or various anilines would yield N,N'-disubstituted derivatives. nih.gov Furthermore, N-acyl thiourea derivatives can be synthesized by first generating an acyl isothiocyanate, which then reacts with an amine. nih.gov This approach allows for the introduction of a carbonyl group adjacent to one of the nitrogen atoms of the thiourea core.
Functionalization at the Thiourea Moiety and Aromatic Ring
The thiourea moiety itself is a reactive functional group that can participate in various chemical transformations. It is a key synthon for the synthesis of numerous heterocyclic compounds. nih.gov For instance, thioureas can undergo cyclization reactions with α-haloketones to form 2-aminothiazole (B372263) rings, a common scaffold in medicinal chemistry. nih.govnih.gov Oxidation of the thiourea group with reagents like peracetic acid can yield thiourea S,S,S-trioxides, which are reactive intermediates for further functionalization. iwu.edu
Functionalization of the aromatic ring typically involves starting with a pre-functionalized 3-methoxyaniline derivative. For example, using a 3-methoxyaniline with additional substituents on the phenyl ring would lead to a correspondingly substituted this compound. This strategy allows for the systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the aromatic ring.
Exploration of Green Chemistry Principles in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability and the use of environmentally benign methods. The synthesis of thiourea derivatives has benefited significantly from the application of green chemistry principles. nih.gov
Key green approaches applicable to the synthesis of this compound and its analogues include:
Mechanochemistry : The use of ball milling for the solid-state synthesis of thioureas from amines and isothiocyanates proceeds in quantitative yields, often in minutes, without the need for bulk solvents. nih.gov
Aqueous Synthesis : Water can be used as a green solvent for the synthesis of thiourea derivatives, offering advantages in terms of safety, cost, and environmental impact. google.com Patents have been granted for one-step syntheses of thioureas in water. google.com
Alternative Energy Sources : Microwave and ultrasound-assisted syntheses significantly reduce reaction times and often lead to cleaner products and higher yields compared to conventional heating. nih.govderpharmachemica.com
Deep Eutectic Solvents (DES) : An efficient process for thiourea synthesis has been developed using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent. This system acts as both a green catalyst and a reaction medium and can be recovered and reused multiple times without significant loss of activity. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization
Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation
A suite of advanced spectroscopic techniques is employed to unequivocally confirm the structure of [(3-Methoxyphenyl)amino]thiourea, providing insights into its electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments) for Connectivity and Stereochemistry
NMR spectroscopy serves as a fundamental tool for delineating the carbon-hydrogen framework of this compound. While complete spectral data for the isolated compound is not widely published, detailed analysis of the N-(3-methoxyphenyl)thiourea moiety within larger molecular structures provides definitive assignments. For instance, in a study of N-(3-methoxyphenyl)-5-(4-methoxy-1-naphthalenyl)-pyrazoline-1-carbothioamide, the chemical shifts for the 3-methoxyphenylamino thiourea (B124793) portion have been meticulously assigned. sci-hub.se
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the amine protons of the thiourea group. The protons on the phenyl ring exhibit characteristic splitting patterns based on their positions relative to the methoxy and amino-thiourea substituents. The methoxy group protons typically appear as a sharp singlet, while the NH and NH₂ protons can present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield. For example, in a related pyrazoline derivative, this carbon was assigned a chemical shift of 173.1 ppm. sci-hub.se The carbons of the phenyl ring show distinct shifts influenced by the electron-donating methoxy group and the thiourea moiety. The methoxy carbon gives a characteristic signal in the aliphatic region of the spectrum.
Based on data from related structures, the following table presents the expected chemical shifts for this compound. sci-hub.se
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of the N-(3-methoxyphenyl)thiourea moiety in related compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=S | - | ~173 |
| NH | Broad singlet | - |
| NH₂ | Broad singlet | - |
| OCH₃ | ~3.7-3.8 (s) | ~55 |
| Aromatic CH | ~6.7-7.3 (m) | ~105-160 |
| Aromatic C-O | - | ~160 |
| Aromatic C-N | - | ~140 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and offering insights into its conformational state.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by prominent absorption bands corresponding to the N-H, C-H, C=S, and C-O functional groups. The N-H stretching vibrations of the primary and secondary amine groups of the thiourea moiety are expected in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group is anticipated around 1035 cm⁻¹. uni.lu The thiocarbonyl (C=S) stretching vibration, a key marker for the thiourea group, is generally observed in the region of 1200-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the less polar and more symmetric vibrations. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The C=S stretching vibration also gives a characteristic Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for thiourea and methoxyphenyl derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (in OCH₃) | Stretching | 2850-2960 |
| C=S | Stretching | 800-1200 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O (ether) | Stretching | 1000-1100 |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound. The monoisotopic mass of C₈H₁₀N₂OS is 182.05139 Da. HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value.
PubChem Lite predicts the m/z for the protonated molecule [M+H]⁺ to be 183.05867. uni.lu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. Key fragmentation pathways for thiourea derivatives often involve the cleavage of the C-N bonds and fragmentation of the aromatic ring. Expected fragmentation for this compound would include the loss of the thiourea side chain or cleavage of the methoxy group.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
While the crystal structure for this compound has not been specifically reported, the analysis of closely related compounds, such as 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea and N-(o-methoxyphenyl)thiourea, provides significant insights into its likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net
Analysis of Molecular Conformation and Bond Parameters in Crystalline State
In the solid state, the thiourea unit is typically planar. The 3-methoxyphenyl (B12655295) group is also largely planar, but there is a notable dihedral angle between the plane of the benzene (B151609) ring and the plane of the thiourea moiety. In the crystal structure of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, this dihedral angle is 62.57(4)°. nih.gov A similar torsion is observed in N-(o-methoxyphenyl)thiourea, where the angle is 65.33(2)°. researchgate.net This twisted conformation is a common feature of N-arylthioureas and is influenced by steric and electronic factors. Bond lengths and angles within the methoxyphenyl and thiourea groups are expected to be within the standard ranges for these functionalities.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing
The crystal packing of this compound is expected to be dominated by extensive hydrogen bonding networks involving the NH and NH₂ protons of the thiourea group as donors and the sulfur atom as a primary acceptor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
Coordination Chemistry and Metal Complexation Dynamics
Ligand Properties of [(3-Methoxyphenyl)amino]thiourea
Thiourea (B124793) derivatives are recognized as exceptionally versatile ligands in coordination chemistry due to their structural flexibility and multiple binding sites. mdpi.commdpi.com The specific properties of this compound, with its methoxy-substituted phenyl ring, are rooted in the fundamental characteristics of the thiourea backbone.
The this compound molecule possesses several potential coordination sites, making it a flexible building block in the synthesis of metal complexes. The primary donor sites are the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amino groups. techno-serv.net
S-donor (Monodentate): The most common coordination mode for thiourea and its derivatives involves the soft sulfur atom of the thiocarbonyl group. mdpi.com According to the Hard and Soft Acids and Bases (HSAB) principle, this sulfur atom is a soft donor, showing a high affinity for soft metal ions like Ag(I), Au(I), Pd(II), and Hg(II). researchgate.netresearchgate.net In this mode, the ligand binds to a single metal center through the sulfur atom.
N,S-donor (Bidentate): The ligand can act as a bidentate chelating agent by coordinating through both the sulfur atom and one of the adjacent nitrogen atoms. mdpi.comechemcom.com This results in the formation of a stable four-membered chelate ring. This mode often occurs after the deprotonation of the nitrogen atom, allowing it to act as an anionic donor. Bidentate N,S coordination has been observed in complexes with various transition metals, including Ni(II) and Cu(II). mdpi.comnih.gov
Bridging Ligand: In polynuclear complexes, the thiourea derivative can bridge two or more metal centers. This can occur through the sulfur atom coordinating to two metals simultaneously or by the sulfur coordinating to one metal and a nitrogen atom to another.
The presence of the methoxyphenyl group introduces the possibility of the ether oxygen atom acting as an additional, albeit weaker, hard donor site. This could potentially lead to tridentate coordination (N,S,O), although this is less common and would depend on the specific metal ion and reaction conditions.
This compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is crucial to its coordination behavior. techno-serv.net
Thione Form: H₂N-C(=S)-NH-C₆H₄OCH₃
Thiol Form: H₂N-C(-SH)=N-C₆H₄OCH₃
In its free state, the ligand exists predominantly in the thione form. Upon complexation, its behavior can be categorized as follows:
Neutral Ligand: The ligand coordinates in its thione form, acting as a neutral S-donor. This is typical in complexes with metal halides or perchlorates where the ligand does not undergo deprotonation. researchgate.net
Anionic Ligand: In the presence of a base or with certain metal ions, the ligand can lose a proton from one of its nitrogen atoms to form a thiolato-like species. mdpi.com This deprotonated form then coordinates as an anionic N,S-bidentate ligand. This transformation from the thione to the thiol tautomer upon deprotonation is a key aspect of its flexibility, allowing it to form stable chelate rings. techno-serv.net
This tautomeric flexibility allows this compound to adapt to the electronic requirements of different metal centers, forming either neutral adducts or charged chelate complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol, methanol, or acetone. ksu.edu.trnih.gov The stoichiometry of the reactants and the reaction conditions can be adjusted to isolate complexes with different ligand-to-metal ratios and coordination geometries.
This compound and related N-aryl thioureas readily form stable complexes with a wide range of first- and second-row transition metals.
Copper (Cu): Copper complexes of substituted thioureas are well-documented. Often, when reacting with Cu(II) salts, the thiourea ligand acts as a reducing agent, resulting in the formation of Cu(I) complexes. techno-serv.netrsc.org These Cu(I) complexes commonly exhibit tetrahedral or trigonal planar geometries, with the ligand coordinating through the sulfur atom. rsc.orgnih.gov
Nickel (Ni): Nickel(II) can form complexes with various geometries, including square-planar and octahedral. nih.govresearchgate.net In square-planar complexes, the ligand often acts as a deprotonated N,S-bidentate chelate. mdpi.com Octahedral geometries are common in compounds of the type [Ni(L)₂(X)₂], where L is the neutral thiourea ligand and X is an anion like chloride.
Cobalt (Co): Cobalt(II) typically forms tetrahedral or octahedral complexes. In a study on related N-benzoylthiourea derivatives, octahedral Co(II) complexes were synthesized where the ligand coordinated as a bidentate O,S donor. researchgate.net For this compound, N,S chelation is more likely.
Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) is flexible in its coordination geometry but frequently forms tetrahedral complexes with thiourea ligands, such as [(L)₂Zn(X)₂]. nih.gov In these cases, the ligand typically binds as a neutral S-donor.
The table below summarizes typical coordination environments for transition metal complexes with substituted thiourea ligands.
| Metal Ion | Typical Geometry | Binding Mode | Example Formulation |
|---|---|---|---|
| Cu(I) | Tetrahedral, Trigonal Planar | S-donor (monodentate) | [Cu(L)₂]⁺, [Cu(L)Cl] |
| Ni(II) | Square Planar, Octahedral | N,S-donor (bidentate), S-donor (monodentate) | [Ni(L-H)₂], [Ni(L)₂Cl₂] |
| Co(II) | Octahedral, Tetrahedral | N,S-donor (bidentate), S-donor (monodentate) | [Co(L-H)₂], [Co(L)₂Cl₂] |
| Zn(II) | Tetrahedral | S-donor (monodentate) | [Zn(L)₂Cl₂] |
| Pd(II) | Square Planar | S-donor (monodentate) | [Pd(L)₄]²⁺ |
L represents a generic substituted thiourea ligand; L-H represents its deprotonated form.
The coordination chemistry of thiourea derivatives extends to main group elements, although this area is less explored than that of transition metals. researchgate.net Complexes with soft heavy metals like Cadmium(Cd) and Mercury(Hg) have been reported, typically featuring tetrahedral coordination through the sulfur donor atom. researchgate.netresearchgate.net
The complexation of this compound with lanthanide ions is not extensively documented. Lanthanides are hard acids and typically prefer coordination with hard donors like oxygen or nitrogen over soft sulfur donors. mdpi.com However, coordination can occur, especially in non-aqueous solvents. The formation of stable lanthanide complexes would likely require the ligand to act as a bidentate N,S-donor or involve other ligands in the coordination sphere to satisfy the high coordination numbers (typically 8 or 9) favored by lanthanides. mdpi.com This remains a developing area of research.
The structures and binding modes of metal complexes derived from this compound are elucidated using a combination of spectroscopic and crystallographic methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A decrease in the frequency of the ν(C=S) band is indicative of the sulfur atom's involvement in coordination. mdpi.comresearchgate.net Simultaneously, changes in the position and shape of the ν(N-H) bands can provide evidence of N-coordination or deprotonation. ksu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II), Cd(II), Hg(II)). In ¹H NMR, a downfield shift of the N-H proton signals upon complexation suggests their involvement in the coordination sphere or changes in hydrogen bonding. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) signal often shifts upon sulfur coordination, reflecting the change in its electronic environment. mdpi.com
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of a complex's molecular structure in the solid state. It yields precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding. rsc.orgnih.gov For instance, X-ray crystallography has confirmed square-planar, tetrahedral, and octahedral geometries in various metal-thiourea complexes. researchgate.netnih.gov
The table below presents typical spectroscopic changes observed upon complexation of substituted thioureas.
| Technique | Observed Change Upon Coordination | Inference |
|---|---|---|
| FT-IR | Decrease in ν(C=S) frequency | Coordination through the sulfur atom. mdpi.com |
| FT-IR | Shift or disappearance of ν(N-H) band | Coordination or deprotonation of the nitrogen atom. ksu.edu.tr |
| ¹H NMR | Downfield shift of N-H proton signals | Change in electronic environment due to coordination. researchgate.net |
| ¹³C NMR | Shift of the C=S carbon signal | Confirmation of sulfur atom involvement in binding. mdpi.com |
| X-ray Diffraction | Determination of M-S and M-N bond lengths | Definitive evidence of coordination sites and geometry. nih.gov |
Theoretical Aspects of Metal-Ligand Interactions
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the coordination chemistry of thiourea-based ligands. researchgate.net These studies provide a quantitative framework for analyzing the bonding nature, thermodynamic stability, and electronic characteristics of the resulting metal complexes.
The bonding in metal complexes of this compound can be described through a combination of σ-donation from the sulfur and nitrogen atoms to the metal center and potential π-backbonding from the metal to the ligand. The nature of this bonding is highly dependent on the metal ion. For instance, with soft metal ions, the interaction with the soft sulfur donor is expected to be more covalent in character, while with hard metal ions, the interaction with the harder nitrogen atom might be more significant.
Computational models can predict the optimized geometries of these complexes, providing data on bond lengths and angles. For example, upon coordination, a noticeable elongation of the C=S bond and a shortening of the C-N bonds within the thiourea moiety are often observed, indicating a delocalization of electron density and the formation of a stable chelate ring. rsc.org
The stability of these complexes can be evaluated by calculating their binding energies and thermodynamic parameters. These calculations often reveal that the formation of chelate complexes with thiourea derivatives is an energetically favorable process. nih.gov The presence of the 3-methoxyphenyl (B12655295) group can influence the stability through both electronic and steric effects. The electron-donating nature of the methoxy (B1213986) group can enhance the electron density on the thiourea backbone, potentially strengthening the ligand-metal bond.
The electronic structure of these complexes is typically investigated through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the complex. mdpi.com In many thiourea-metal complexes, the HOMO is often localized on the ligand, particularly on the sulfur atom, while the LUMO is predominantly centered on the metal ion. This suggests that the dominant electronic transitions are of the ligand-to-metal charge transfer (LMCT) type.
A representative set of calculated parameters for a hypothetical complex of this compound with a transition metal is presented in the table below. These values are based on typical findings from DFT studies on similar thiourea complexes.
| Parameter | Calculated Value | Significance |
| Binding Energy (kcal/mol) | -25.5 | Indicates a stable complex formation. |
| C=S Bond Length (Å) | 1.75 (free), 1.82 (complex) | Elongation upon coordination suggests S-metal bonding. |
| C-N Bond Length (Å) | 1.38 (free), 1.35 (complex) | Shortening indicates electron delocalization in the chelate ring. |
| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability of the complex. |
| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap (eV) | 3.7 | Indicator of chemical stability and reactivity. |
This table is interactive. Click on the headers to sort the data.
The synthesis of novel coordination compounds with this compound allows for the exploration of a wide range of geometric and electronic structures. The coordination mode of the ligand can vary, acting as a monodentate ligand through the sulfur atom or as a bidentate ligand, forming a chelate ring with the metal through both sulfur and nitrogen atoms. nih.gov
Theoretical calculations are crucial in predicting and confirming the most stable geometric isomers. For instance, in square planar or octahedral complexes, cis and trans isomers may be possible. Computational analysis of the relative energies of these isomers can determine the most likely structure to be formed experimentally. rsc.org The dihedral angles between the phenyl ring and the thiourea plane are also important structural parameters that can be accurately calculated.
The electronic structure of these novel complexes can be further probed by simulating their electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These theoretical spectra can be compared with experimental UV-Vis spectra to assign the observed electronic transitions. Typically, the spectra of these complexes are characterized by intense bands in the UV region, which are assigned to intra-ligand π-π* transitions, and potentially lower energy bands in the visible region, attributed to d-d transitions or charge transfer bands.
The table below summarizes key structural and electronic parameters for a series of hypothetical novel coordination compounds of this compound with different metal ions, based on general trends observed in related systems.
| Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | Main Electronic Transition |
| Ni(II) | Square Planar | 2.21 | 2.05 | LMCT / d-d |
| Cu(II) | Distorted Octahedral | 2.35 | 2.10 | LMCT / Jahn-Teller distorted |
| Zn(II) | Tetrahedral | 2.30 | - | LMCT |
| Pd(II) | Square Planar | 2.32 | 2.08 | LMCT |
This table is interactive. Click on the headers to sort the data.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic and structural characteristics of [(3-Methoxyphenyl)amino]thiourea.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis, also performed using DFT, offers a map of the electron distribution within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally implying higher reactivity.
For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO might be distributed over the phenyl ring and the thiocarbonyl group. The specific energies and localizations for this compound would be determined through DFT calculations.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximately -EHOMO
Electron Affinity (A): Approximately -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, approximately -(I+A)/2)
These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For thiourea derivatives, the protons of the NH groups typically appear as broad signals in the 1H NMR spectrum. researchgate.net The chemical shifts of the aromatic protons and the methoxy (B1213986) group protons would also be predicted. Similarly, the 13C NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S). researchgate.net
IR Spectra: Theoretical IR spectra can be calculated to identify the vibrational modes of the molecule. Key vibrational frequencies for thiourea derivatives include N-H stretching, C-N stretching, and C=S stretching. researchgate.net For thiourea itself, N-H stretching vibrations are observed in the high-frequency region of the spectrum. researchgate.net The C-S stretching vibration is often coupled with other modes and typically appears in the 700-600 cm-1 range. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net Thiourea and its derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. The specific wavelengths of maximum absorption (λmax) for this compound would be determined by these calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations often focus on a single, optimized geometry in a vacuum, molecules in reality are dynamic and exist in various conformations, especially in solution. Molecular dynamics (MD) simulations are employed to study these dynamic aspects. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment (solvent effects). nih.gov
For this compound, MD simulations can explore the rotational freedom around the various single bonds, such as the C-N bonds of the thiourea linkage and the bond connecting the phenyl ring to the amino group. This analysis reveals the most populated conformations in a given solvent, which may differ from the gas-phase optimized geometry. A conformational analysis of related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines has been performed to understand their receptor binding affinity. nih.gov Such studies on this compound could elucidate its preferred shapes in different environments, which is crucial for understanding its interactions with biological targets.
Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation
Theoretical methods are invaluable for understanding how the structure of a molecule relates to its biological activity, a field known as Structure-Activity Relationship (SAR) studies.
In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comanalis.com.my Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. farmaciajournal.comresearchgate.net
A hypothetical QSAR study on a series of thiourea derivatives including this compound would involve the following steps:
Data Set: A collection of thiourea derivatives with their measured biological activities (e.g., IC50 values for enzyme inhibition) would be required.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. analis.com.my
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. analis.com.my
Pharmacophore Modeling and Ligand-Based Design Principles based on Theoretical Parameters
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features of a molecule that are responsible for its biological activity. researchgate.net For a molecule like this compound, a pharmacophore model would be constructed based on the spatial arrangement of key chemical features. The thiourea moiety itself is a significant pharmacophore, capable of forming strong hydrogen bonds through its N-H groups and interacting via its sulfur atom. biointerfaceresearch.comresearchgate.netacs.org The methoxyphenyl group introduces additional features, such as a hydrophobic aromatic ring and a hydrogen bond acceptor in the form of the methoxy group. nih.gov
Ligand-based design principles for thiourea derivatives often involve creating a library of similar compounds and comparing their activities to develop a quantitative structure-activity relationship (QSAR) model. nih.govijper.org Such models can predict the biological activity of new compounds based on their structural properties. For this compound, theoretical parameters such as lipophilicity (LogP), molar refractivity, and electronic properties would be calculated to build a predictive QSAR model. farmaciajournal.com
Hypothetical Pharmacophore Model for this compound
A hypothetical pharmacophore model for this compound can be proposed based on its structural components and findings from studies on similar molecules. researchgate.netmdpi.com
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | The two N-H groups of the thiourea moiety. | Formation of hydrogen bonds with amino acid residues in a receptor's active site. researchgate.nettandfonline.com |
| Hydrogen Bond Acceptor (HBA) | The sulfur atom of the thiourea and the oxygen atom of the methoxy group. | Acceptance of hydrogen bonds from donor groups in the binding pocket. mdpi.com |
| Aromatic Ring (AR) | The methoxyphenyl ring. | π-π stacking or hydrophobic interactions with aromatic residues of the target protein. biointerfaceresearch.com |
| Hydrophobic Feature (HY) | The phenyl ring and the methoxy group's methyl moiety. | Engagement in hydrophobic interactions within the binding site. researchgate.net |
This table is illustrative and based on general principles of pharmacophore modeling for thiourea derivatives.
Molecular Docking Studies for Understanding Receptor Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. farmaciajournal.comjppres.com For this compound, docking studies would be instrumental in elucidating its potential binding modes within the active sites of various biological targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores possible binding poses and a scoring function that estimates the binding affinity for each pose. nih.govpensoft.net Studies on various phenylthiourea (B91264) derivatives have successfully employed molecular docking to understand their interactions with targets like the human adenosine (B11128) A2A receptor and various protein kinases. biointerfaceresearch.comnih.gov
The binding affinity of this compound with various biological targets can be computationally estimated using the scoring functions of docking programs. These scores, typically expressed in kcal/mol, provide a prediction of the strength of the interaction, with lower values indicating a more favorable binding. researchgate.net By docking the compound against a panel of different receptors, it is possible to predict its binding specificity. For instance, docking studies on similar thiourea derivatives have been used to predict their potential as anticancer agents by assessing their binding affinity to targets like epidermal growth factor receptor (EGFR) and BRAF protein kinase. biointerfaceresearch.comjppres.com
Illustrative Predicted Binding Affinities of this compound
The following table presents hypothetical binding affinity data for this compound with biological targets that have been studied with other thiourea derivatives.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Human Adenosine A2A Receptor | 3EML | -7.5 | Antiparkinsonian nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.2 | Anticancer jppres.com |
| BRAF (V600E) Protein Kinase | 4I5I | -8.9 | Anticancer biointerfaceresearch.compensoft.net |
| Sirtuin-1 | 4I5I | -7.9 | Anticancer pensoft.netresearchgate.net |
Disclaimer: The data in this table is purely illustrative and hypothetical. It is generated based on typical binding affinity ranges observed for similar thiourea derivatives in computational studies and does not represent experimentally validated results for this compound.
A detailed analysis of the docked poses of this compound would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action at a molecular level. Key interactions for thiourea derivatives typically include:
Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and the methoxy oxygen can act as acceptors. researchgate.netacs.orgtandfonline.com The formation of hydrogen bonds with amino acid residues like aspartate, lysine (B10760008), and asparagine in the binding site is a common feature. mdpi.com
Hydrophobic Interactions: The methoxyphenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. researchgate.net
π-π Stacking: The aromatic ring can form π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Arene-Cation Interactions: The electron-rich aromatic ring can interact favorably with cationic residues like lysine and arginine.
Hypothetical Intermolecular Interactions of this compound in a Putative Binding Site
This table illustrates the types of interactions that could be observed in a molecular docking study of this compound.
| Interaction Type | Ligand Group Involved | Putative Interacting Residue | Distance (Å) |
| Hydrogen Bond | Thiourea N-H | Asp207 | 2.1 |
| Hydrogen Bond | Thiourea N-H | Lys93 | 2.3 |
| Hydrogen Bond | Methoxy Oxygen | Gln150 | 2.9 |
| Hydrophobic Interaction | Phenyl Ring | Leu141 | 3.8 |
| π-π Stacking | Phenyl Ring | Phe85 | 4.2 |
Disclaimer: This table contains hypothetical data for illustrative purposes. The interacting residues and distances are based on common findings in molecular docking studies of thiourea derivatives and are not specific experimental results for this compound. mdpi.comresearchgate.net
Advanced Applications and Future Research Directions
Utilization in Catalysis and Materials Science
Thiourea (B124793) derivatives are increasingly investigated for their utility in catalytic processes and the development of innovative materials. nih.govrsc.org Their unique structural features, including the presence of both hard and soft donor atoms, make them effective ligands in coordination chemistry and building blocks for functional materials. rsc.orgrsc.org
Investigation of Catalytic Activity of [(3-Methoxyphenyl)amino]thiourea Metal Complexes in Organic Reactions
Metal complexes of thiourea derivatives have shown significant catalytic activity in various organic reactions. mdpi.com The coordination of thiourea ligands to metal centers can modulate the metal's electronic properties and create a specific environment for catalysis. tandfonline.com While direct studies on the catalytic activity of this compound metal complexes are not extensively detailed in the provided results, the broader class of thiourea-derived metal complexes has been explored as catalysts. For instance, ruthenium(III) acylthiourea complexes have been used for the transfer hydrogenation of nitroarenes. dntb.gov.ua Similarly, new samarium and neodymium complexes with 1,3-bis(pyridin-3-ylmethyl)thiourea supported on boehmite nanoparticles have been developed as recyclable nanocatalysts for the synthesis of tetrazoles. dntb.gov.ua The presence of the methoxy (B1213986) group on the phenyl ring of this compound can influence the electron-donating properties of the ligand, which in turn could affect the catalytic performance of its metal complexes. Further research could explore the catalytic potential of its complexes in reactions such as cross-coupling, oxidation, and asymmetric synthesis.
Application in the Development of Novel Functional Materials and Sensors
Thiourea derivatives are valuable in materials science due to their ability to form extensive hydrogen bonding networks and act as ligands for metal ions. nih.govmersin.edu.tr These properties are harnessed in the creation of functional materials and sensors. Thiourea compounds have been investigated as chemosensors for detecting ions like mercury. nih.govanalis.com.my The this compound molecule, with its potential hydrogen bonding sites and the presence of sulfur and nitrogen atoms, could be a candidate for developing new sensors. The methoxy group can also participate in intermolecular interactions, further influencing the material's properties. Acylthiourea derivatives have been utilized as chemosensors, adhesives, flame retardants, and antioxidants. nih.gov The development of sensors based on this compound could involve monitoring changes in fluorescence or color upon binding to a target analyte.
Integration into Supramolecular Architectures and Self-Assembly Systems
The capacity of thiourea derivatives to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions is a key area of research. mersin.edu.trrsc.org These interactions direct the self-assembly of molecules into organized architectures like layers, chains, and networks. rsc.org The crystal structures of various thiourea derivatives reveal that intermolecular hydrogen bonds and π–π stacking interactions play a crucial role in their solid-state packing. rsc.org For instance, the combination of thiourea and amine functionalities can lead to supramolecular catalysts for ring-opening polymerization. researchgate.netacs.org The this compound molecule possesses both N-H donor and C=S and methoxy oxygen acceptor sites for hydrogen bonding, making it a prime candidate for constructing intricate supramolecular assemblies. The study of its self-assembly behavior could lead to the design of new materials with tailored properties.
Development of Novel and Efficient Synthetic Strategies for Complex Analogues
The synthesis of thiourea derivatives is a well-established field, with numerous methods available. organic-chemistry.orgacs.org A common and efficient route involves the reaction of an amine with an isothiocyanate. acs.orgresearchgate.net Other methods include the condensation of primary amines with carbon disulfide. organic-chemistry.orgacs.org To create complex analogues of this compound, these fundamental methods can be adapted and combined with other synthetic transformations. For instance, one could introduce additional functional groups onto the phenyl ring or modify the amino group to create more elaborate structures. The development of one-pot or multicomponent reactions would offer more efficient pathways to novel analogues. researchgate.net Recent advancements have also focused on greener synthetic approaches, such as performing reactions in aqueous media. acs.org
| Starting Materials | Reaction Type | Product | Reference |
| Amines, Carbon Disulfide | Condensation | Symmetrical/Unsymmetrical Thioureas | organic-chemistry.orgacs.org |
| Amines, Isothiocyanates | Condensation | Di- or Trisubstituted Thioureas | acs.org |
| Per-O-acetylated Sugars, Heterocyclic Hydrazides | Coupling | Glycosyl Thiourea Derivatives | nih.gov |
| 2-(Diphenylphosphino)ethylamine, Phenyl Isothiocyanate | Addition | Thiourea with Phosphine Group | nih.gov |
Frontier Research in Computational Modeling and Predictive Analytics for Chemical Systems
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the properties of thiourea derivatives. mdpi.comrsc.orgsciensage.info DFT calculations can provide insights into molecular structure, electronic properties, vibrational frequencies, and reactivity. mdpi.comrsc.orgtandfonline.com These theoretical studies complement experimental findings and can help in the rational design of new molecules with desired characteristics. rsc.org For this compound, computational modeling could be used to predict its conformational preferences, the strength of its hydrogen bonds, and its potential to coordinate with different metal ions. Furthermore, techniques like molecular docking can be employed to predict the binding affinity of this compound and its analogues to biological targets. rsc.orgbiointerfaceresearch.com
Identification of Unexplored Biological Targets and Formulation of Novel Mechanistic Hypotheses for Further Research
Thiourea derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.commdpi.comresearchgate.net They are known to interact with various biological targets, such as enzymes and receptors. biointerfaceresearch.comnih.gov While the specific biological targets of this compound are not explicitly detailed, the general class of thioureas has been shown to inhibit enzymes like carbonic anhydrase and β-glucuronidase. nih.govnih.gov The presence of the methoxyphenyl group could influence the compound's lipophilicity and its ability to cross cell membranes, potentially leading to interactions with novel biological targets. Future research could involve screening this compound and its analogues against a panel of biological targets to identify new therapeutic applications. Molecular modeling can aid in formulating hypotheses about its mechanism of action by predicting how it might bind to the active sites of various proteins. biointerfaceresearch.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(3-Methoxyphenyl)amino]thiourea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 3-methoxyaniline and thiourea derivatives. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify thermal stability thresholds to avoid decomposition during synthesis . Kinetic studies suggest using the Johnson-Mehl-Avrami equation to model reaction progress, with preexponential factors (A) and activation energies (E) derived from Arrhenius plots .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structure of this compound?
- Methodology :
- FT-IR : Confirm the presence of N-H stretches (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-O-C (~1260 cm⁻¹) bands. Compare experimental spectra with computational predictions from density functional theory (DFT) using software like Gaussian .
- NMR : Analyze ¹H and ¹³C signals to verify substituent positions. For example, the methoxy group (3-OCH₃) should show a singlet at ~3.8 ppm in ¹H NMR, while thiourea NH protons appear as broad peaks at ~9–10 ppm .
Q. What crystallographic tools are suitable for determining the crystal structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The Cambridge Structural Database (CSD) provides reference metrics for bond lengths and angles (e.g., C-S bond ~1.68 Å, N-H···S hydrogen bonds). For twinned crystals or low-resolution data, SHELXD and SHELXE offer robust phasing solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition temperatures for this compound?
- Methodology : Conduct comparative TGA-DSC studies under inert (N₂) and oxidative (O₂) atmospheres. Apparent activation energy (E) discrepancies may arise from differing decomposition pathways (e.g., thiourea → NH₃ + H₂S vs. oxidation to sulfonic acids). Use online FT-IR to track gas-phase products (e.g., SO₂ at ~1350 cm⁻¹) and reconcile kinetic models with experimental data .
Q. What computational approaches are effective in predicting the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock 4.2/Vina to simulate interactions with target proteins (e.g., HIV-1 protease). Parameterize the ligand with partial charges from DFT (B3LYP/6-311+G(d,p)) and validate binding affinities against in vitro assays .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence to prioritize derivatives for synthesis .
Q. How do electronic substituent effects influence the reactivity of this compound in oxidation reactions?
- Methodology : Investigate substituent Hammett parameters (σ⁺) using pyridinium chlorochromate (PCC) as an oxidant. Monitor reaction rates via UV-Vis spectroscopy (λ = 350–450 nm for Cr(VI) → Cr(III) transitions). A first-order dependence on [H⁺] indicates protonation of PCC, not the thiourea, as the rate-determining step. Compare with DFT-calculated frontier molecular orbitals (HOMO/LUMO) to correlate electron density with oxidation susceptibility .
Q. What strategies mitigate challenges in synthesizing crystalline derivatives of this compound for structural studies?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and slow evaporation. For polymorph control, use seeding with CSD-mined analogs.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing efficiency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
